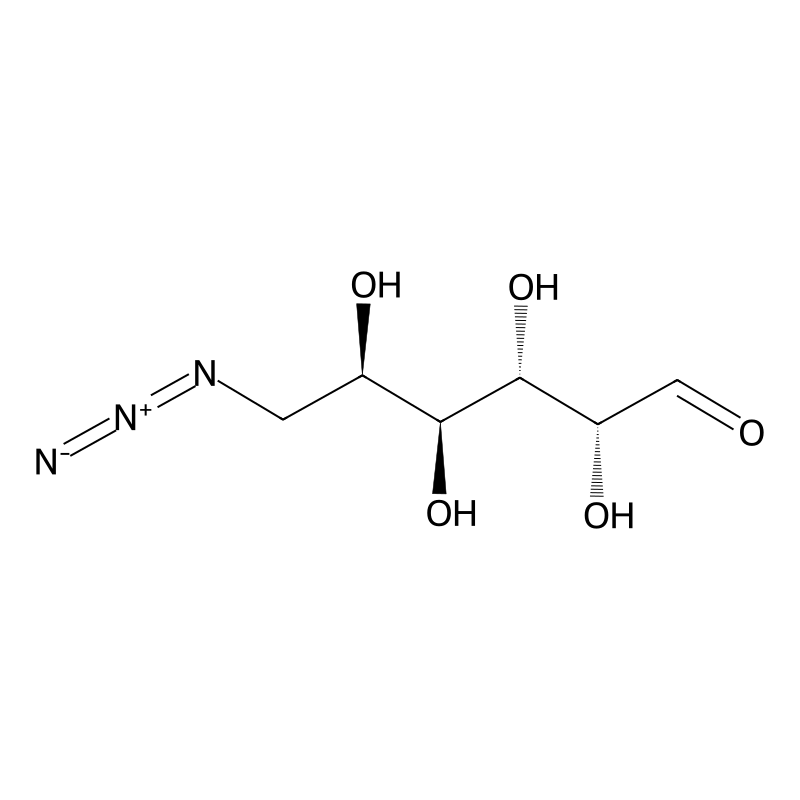

6-Azido-6-deoxy-D-galactose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

6-Azido-6-deoxy-D-galactose (6-ADG) is a modified sugar molecule with research applications in the field of glycosylation. Glycosylation is the process by which carbohydrates (sugars) are attached to proteins and lipids, creating complex molecules called glycoconjugates. These glycoconjugates play essential roles in various cellular functions, including cell-cell communication, immune response, and development. PubChem, National Institutes of Health: )

One of the key properties of 6-ADG is the presence of an azide group (-N3) replacing the hydroxyl group typically found at the sixth carbon position of galactose. This azide group can be used for bioorthogonal conjugation, a technique that allows researchers to selectively label and study specific glycans within a complex cellular environment. Boc Sciences:

Glycan Labeling and Visualization

By incorporating 6-ADG into cellular glycans, researchers can utilize its azide group for further tagging with fluorescent probes or other detectable moieties. This allows for the visualization and analysis of specific glycan populations within cells or tissues. Boc Sciences:

Studying Glycan Function

The azide group in 6-ADG can also be used to attach functional moieties that can modulate glycan interactions. By introducing these modifications, researchers can probe the role of specific glycans in various biological processes. For instance, 6-ADG has been used to study the function of glycans in cancer metastasis and immune response modulation. Boc Sciences:

6-Azido-6-deoxy-D-galactose is a chemically modified sugar that belongs to the class of azido sugars. Its empirical formula is C₆H₁₁N₃O₅, and it has a molecular weight of approximately 205.17 g/mol. The compound features an azide group (-N₃) at the sixth carbon position, which significantly alters its chemical properties and reactivity compared to its parent sugar, D-galactose. In aqueous solution, 6-azido-6-deoxy-D-galactose exists in equilibrium between various forms, including the open-chain, furanose, and pyranose structures, with the latter predominantly crystallizing as the α-pyranose form .

- Azide-Alkyne Cycloaddition: This reaction forms 1,2,3-triazoles, which are valuable in drug discovery and materials science.

- Glycosylation Reactions: The compound can be transferred to various glycoproteins using enzymes like β-1,4-galactosyltransferase, facilitating the study of glycan structures .

These reactions are beneficial due to their mild conditions and high specificity, making them suitable for biological applications.

The biological activity of 6-azido-6-deoxy-D-galactose is primarily linked to its role as a metabolic chemical reporter. It can be incorporated into glycoproteins and glycoconjugates in living organisms, allowing researchers to tag and visualize these biomolecules. The azide group enables bioorthogonal reactions that do not interfere with natural biological processes, making it an essential tool in glycoproteomics and cellular imaging .

Several methods exist for synthesizing 6-azido-6-deoxy-D-galactose:

- Microbial Oxidation: This involves the microbial oxidation of 1-azido-1-deoxy-D-galactitol followed by isomerization using D-arabinose isomerase .

- Chemical Synthesis: Traditional organic synthesis methods can also be employed, including protecting group strategies to selectively introduce the azide functionality.

These methods allow for the production of this compound with varying degrees of purity and yield.

6-Azido-6-deoxy-D-galactose has several applications in:

- Biomedical Research: It serves as a substrate for studying glycosylation patterns in proteins.

- Drug Development: The compound can be utilized to create glycosylated drugs or probes that enhance drug delivery systems.

- Materials Science: Its unique reactivity allows for the development of novel materials through click chemistry .

Interaction studies involving 6-azido-6-deoxy-D-galactose often focus on its binding properties with various lectins and enzymes. For instance:

- Lectin Binding Studies: These studies help elucidate how modifications at the sugar level affect protein interactions.

- Enzymatic Activity Assays: Variants of enzymes that interact with galactose can be tested for their ability to process 6-azido-6-deoxy-D-galactose, providing insights into enzyme specificity and efficiency .

Several compounds are structurally or functionally similar to 6-azido-6-deoxy-D-galactose:

| Compound Name | Structure/Modification | Unique Features |

|---|---|---|

| 6-Azido-6-deoxy-L-galactose | L-isomer | Different stereochemistry affects biological activity |

| 2-Azido-D-galactose | Azide at C2 | Potentially different reactivity patterns |

| 6-Azido-D-glucose | Azide at C6 | Broader applications in metabolic labeling |

| N-acetyl-D-glucosamine derivative | Acetamido group at C2 | Used as a substrate for glycosylation reactions |

The uniqueness of 6-azido-6-deoxy-D-galactose lies in its specific structural modifications that allow it to serve distinct roles in biochemical research while maintaining compatibility with natural biological systems.

6-Azido-6-deoxy-D-galactose represents a modified monosaccharide derivative wherein the primary hydroxyl group at the sixth carbon position of D-galactose has been replaced with an azido functional group [1]. The compound exists primarily in the pyranose form, adopting a six-membered ring structure with the azido substituent extending from the ring system [2]. Under standard conditions, the compound appears as a white crystalline solid with a melting point of 144°C [3].

The optical activity of 6-Azido-6-deoxy-D-galactose exhibits specific rotation values of [α]/D 57.0±4.0°, measured at a concentration of 1 in water [4] [5]. The compound demonstrates solubility in dimethyl sulfoxide, water, and methanol, making it amenable to various analytical and synthetic applications [2]. The physical appearance is characterized as a white powder form, consistent with typical carbohydrate derivatives [5] [3].

Spectroscopic analysis reveals distinctive characteristics of the azido functionality. Infrared spectroscopy shows strong azide absorption at approximately 2100 cm⁻¹, confirming the successful substitution of the hydroxyl group with the azido moiety . Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with characteristic chemical shifts that distinguish this compound from its parent galactose molecule [7].

Chemical Formula and Molecular Weight

The molecular formula of 6-Azido-6-deoxy-D-galactose is C₆H₁₁N₃O₅ [1] [2] [4]. This formula reflects the substitution of one hydroxyl group with an azido group, resulting in the replacement of one oxygen atom with three nitrogen atoms while maintaining the carbon backbone structure of the parent galactose molecule.

The molecular weight is precisely 205.17 g/mol [2] [4] [8]. This represents an increase of 25.01 g/mol compared to native D-galactose, which has a molecular weight of 180.16 g/mol [9] [10]. The exact mass has been determined to be 205.07000 using high-resolution mass spectrometry techniques [11].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₁N₃O₅ | [1] [2] [4] |

| Molecular Weight | 205.17 g/mol | [2] [4] [8] |

| Exact Mass | 205.07000 | [11] |

| Monoisotopic Mass | 205.069328 | [12] |

| Chemical Abstracts Service Number | 66927-03-5 | [1] [2] [4] |

The structural representation can be expressed through various nomenclature systems. The International Union of Pure and Applied Chemistry name is (3R,4S,5R,6R)-6-(Azidomethyl)tetrahydro-2H-pyran-2,3,4,5-tetrol [2]. The compound can also be represented using Simplified Molecular Input Line Entry System notation as OC1OC@HC@HC@H[C@H]1O [4] [5].

Crystallographic Analysis

Crystallographic studies of 6-Azido-6-deoxy-D-galactose reveal important structural details about the solid-state organization of this compound. The related L-enantiomer, 6-azido-6-deoxy-α-L-galactose, has been extensively characterized through single-crystal X-ray diffraction studies, providing insights into the crystallographic behavior of azido-galactose derivatives [13] [14].

The crystal structure adopts an orthorhombic space group P2₁2₁2₁ with unit cell parameters of a = 5.9687(3) Å, b = 7.7395(4) Å, and c = 20.9768(11) Å [14]. The unit cell volume is 969.02(9) ų with Z = 4 molecules per unit cell [14]. The compound crystallizes as a monohydrate, incorporating one water molecule per sugar molecule in the crystal lattice [13] [14].

The six-membered ring adopts a chair conformation in the solid state, which is the most thermodynamically stable arrangement for pyranose sugars [13] [14]. The azido group exhibits a characteristic non-linear geometry with N-N-N bond angles of approximately 171.91°, which is typical for organic azide compounds [13] [14].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁2₁2₁ | [14] |

| Unit Cell a | 5.9687(3) Å | [14] |

| Unit Cell b | 7.7395(4) Å | [14] |

| Unit Cell c | 20.9768(11) Å | [14] |

| Volume | 969.02(9) ų | [14] |

| Z | 4 | [14] |

| Density | 1.530 Mg m⁻³ | [14] |

The crystal packing is stabilized by an extensive hydrogen bonding network, with each molecule acting as both a donor and acceptor for five hydrogen bonds [13] [14]. These hydrogen bonds form discrete chains of molecules running parallel to the crystallographic a-axis [14]. The structure exhibits no unusual crystal packing features, indicating normal intermolecular interactions typical of sugar derivatives [13].

Conformational Dynamics in Solution

The conformational behavior of 6-Azido-6-deoxy-D-galactose in solution exhibits dynamic equilibrium between multiple forms. In aqueous solution, the compound exists in equilibrium between open-chain, furanose, and pyranose forms [13]. However, the pyranose form predominates due to its thermodynamic stability [13].

Nuclear magnetic resonance studies reveal the presence of both α and β anomeric forms in solution, with the β anomer being the predominant species [15]. This preference for the β configuration is consistent with the general behavior of galactose derivatives, where the β anomer is thermodynamically favored due to reduced steric interactions [16].

The chair conformation of the pyranose ring represents the most stable arrangement in solution, similar to the solid-state structure [17]. Computational studies on related galactose derivatives indicate that the chair conformation minimizes 1,3-diaxial strain interactions, contributing to its stability [18]. The azido substituent at the sixth position adopts an equatorial-like orientation, reducing unfavorable steric interactions with the ring system [14].

Conformational analysis using coupling constant measurements provides insight into the solution dynamics. The three-bond proton-proton coupling constants reflect the preferred conformational states and can be used to determine the population distribution of different conformers [19]. These measurements indicate that the compound maintains a relatively rigid structure in solution, with limited conformational flexibility compared to more flexible sugar derivatives [19].

Comparison with Native D-galactose

The structural modification of D-galactose through azido substitution results in significant differences in both physical and chemical properties. Native D-galactose has the molecular formula C₆H₁₂O₆ with a molecular weight of 180.16 g/mol [9] [10], while 6-Azido-6-deoxy-D-galactose possesses the formula C₆H₁₁N₃O₅ with a molecular weight of 205.17 g/mol [2] [4].

The replacement of the primary hydroxyl group with an azido functionality alters the hydrogen bonding capabilities of the molecule. While native D-galactose can form six hydrogen bonds through its hydroxyl groups, the azido derivative has reduced hydrogen bonding capacity at the sixth position [20]. This modification affects the solubility profile, with the azido derivative showing different solubility characteristics compared to the parent compound [21].

| Property | D-galactose | 6-Azido-6-deoxy-D-galactose | Reference |

|---|---|---|---|

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₁N₃O₅ | [9] [2] |

| Molecular Weight | 180.16 g/mol | 205.17 g/mol | [10] [2] |

| Melting Point | 168-170°C | 144°C | [10] [3] |

| Optical Rotation | +79.0 to +81.0° | +57.0±4.0° | [10] [4] |

The conformational preferences also differ between the two compounds. While both adopt chair conformations in their pyranose forms, the presence of the azido group influences the overall molecular geometry [17]. The azido substituent is sterically bulkier than a hydroxyl group, potentially affecting the conformational equilibrium and ring flexibility [18].

The chemical reactivity profiles diverge significantly due to the presence of the azido functionality. Native D-galactose participates in typical carbohydrate reactions such as glycosidic bond formation and oxidation-reduction processes [22]. In contrast, 6-Azido-6-deoxy-D-galactose exhibits unique reactivity patterns associated with the azido group, particularly in bioorthogonal chemistry applications [23] [8].

Reactivity of the Azido Functionality

The azido group in 6-Azido-6-deoxy-D-galactose confers distinctive chemical reactivity that distinguishes this compound from conventional carbohydrates. The azido functionality serves as an excellent bioorthogonal handle, enabling selective chemical modifications without interfering with natural biological processes [24]. This reactivity is particularly valuable in click chemistry applications, where the azido group can undergo copper-catalyzed azide-alkyne cycloaddition reactions [25] [26].

The azido group exhibits nucleophilic character and readily participates in 1,3-dipolar cycloaddition reactions with alkyne partners [27] [28]. These reactions proceed with high efficiency and selectivity, forming stable 1,2,3-triazole products [25]. The reaction conditions are typically mild and biocompatible, making them suitable for biological applications [27].

In copper-catalyzed azide-alkyne cycloaddition reactions, the azido group demonstrates excellent reactivity with terminal alkynes in the presence of copper(I) catalysts [25] [27]. The reaction mechanism involves the formation of a copper-acetylide intermediate, followed by cycloaddition with the azido substrate to generate the triazole product [27]. Alternative catalyst systems, such as tris-(benzyltriazolylmethyl)amine-copper complexes, provide enhanced stability and reduced toxicity for biological applications [27].

| Reaction Type | Reactivity | Products | Reference |

|---|---|---|---|

| Copper-catalyzed Azide-Alkyne Cycloaddition | High | 1,2,3-triazoles | [25] [27] |

| Strain-promoted Azide-Alkyne Cycloaddition | Moderate | 1,2,3-triazoles | [26] |

| Staudinger Ligation | Low to Moderate | Amide bonds | [24] |

| Reduction Reactions | High | Primary amines | [29] |

The azido functionality also undergoes Staudinger ligation reactions with phosphines, leading to the formation of amide bonds through aza-ylide intermediates [24]. This reaction pathway provides an alternative bioorthogonal approach for molecular conjugation, particularly in applications where copper catalysis is not desirable [24].

Reduction of the azido group yields the corresponding primary amine, which can serve as a precursor for further functionalization reactions [30] [29]. Various reducing agents, including catalytic hydrogenation and chemical reductants, effectively convert the azido group to the amine functionality [29]. This transformation expands the synthetic utility of 6-Azido-6-deoxy-D-galactose as a building block for more complex molecular architectures [30].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for the comprehensive structural characterization of 6-azido-6-deoxy-D-galactose [1] [2]. The compound exhibits characteristic spectroscopic signatures that distinguish it from its parent galactose molecule, particularly in the region corresponding to the azide-modified carbon position.

The proton Nuclear Magnetic Resonance spectrum of 6-azido-6-deoxy-D-galactose in deuterium oxide reveals the typical anomeric proton signals at 5.02 parts per million for the alpha anomer and 4.52 parts per million for the beta anomer, with coupling constants of 3.7 hertz and 7.8 hertz respectively [1] [2]. These values are consistent with the characteristic anomeric configurations observed in galactose derivatives. The ring protons H2, H3, and H4 appear as complex multiplets in the range of 3.40 to 4.32 parts per million, reflecting the typical chemical environment of hydroxyl-bearing carbons in carbohydrate systems [1] [2].

The most distinctive feature in the proton spectrum is the azide-bearing methylene group at the C6 position, which appears as a characteristic triplet at 3.30 to 3.50 parts per million with a coupling constant of 10 to 12 hertz . This triplet pattern results from the coupling of the methylene protons with each other, and the chemical shift position reflects the electron-withdrawing nature of the azide functional group compared to the hydroxyl group in the parent galactose molecule.

Table 1: Nuclear Magnetic Resonance Spectroscopic Data for 6-Azido-6-deoxy-D-galactose

| Position | ¹H NMR δ (ppm) | Multiplicity | J (Hz) | ¹³C NMR δ (ppm) |

|---|---|---|---|---|

| C1/H1 | 5.02 (α), 4.52 (β) | d | 3.7 (α), 7.8 (β) | 100-103 |

| C2/H2 | 3.40-3.55 | m | - | 68-72 |

| C3/H3 | 3.88-3.98 | m | - | 68-72 |

| C4/H4 | 4.10-4.32 | m | - | 68-72 |

| C5/H5 | 4.36 | m | - | 75-76 |

| C6/H6 | 3.30-3.50 | t | 10-12 | 50-55 |

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the anomeric carbon appearing at 100 to 103 parts per million [1] [2]. The remaining ring carbons C2, C3, and C4 exhibit signals in the 68 to 72 parts per million range, typical for hydroxyl-bearing carbons in carbohydrate structures [1] [2]. The C5 carbon appears at 75 to 76 parts per million [1] [2]. Most significantly, the azide-bearing C6 carbon demonstrates a substantial upfield shift to 50 to 55 parts per million compared to the typical 60 to 65 parts per million observed for hydroxymethyl carbons in unmodified galactose . This shift reflects the different electronic environment created by the azide substitution.

Infrared Spectroscopy of Azide-labeled Carbohydrates

Infrared spectroscopy provides crucial information about the vibrational modes and functional group characteristics of 6-azido-6-deoxy-D-galactose [4] [5]. The most prominent and analytically significant feature is the azide asymmetric stretching vibration, which appears in the frequency range of 2100 to 2120 reciprocal centimeters [6] [4] [5]. This strong absorption band typically centers around 2107 reciprocal centimeters and exhibits high environmental sensitivity, making it an excellent reporter for local chemical environments [4] [5].

Table 2: Infrared Spectroscopic Assignments for 6-Azido-6-deoxy-D-galactose

| Functional Group | Frequency (cm⁻¹) | Intensity | Environmental Sensitivity |

|---|---|---|---|

| Azide asymmetric stretch | 2107 | Strong | High |

| Azide symmetric stretch | 1280 | Medium | Low |

| O-H stretch (free) | 3620 | Medium | High |

| O-H stretch (H-bonded) | 3350 | Broad, Medium | High |

| C-H stretch | 2920 | Medium | Low |

| C-O stretch | 1150 | Strong | Medium |

| C-C stretch | 1000 | Medium | Low |

The azide symmetric stretching vibration appears at lower frequency, typically around 1280 reciprocal centimeters in the range of 1250 to 1300 reciprocal centimeters [7]. This band shows medium intensity and demonstrates lower environmental sensitivity compared to the asymmetric stretch. The presence of both asymmetric and symmetric azide stretching modes confirms the successful incorporation of the azide functional group into the galactose structure.

The environmental sensitivity of the azide asymmetric stretch has been quantified through solvent studies, showing a 9.7 reciprocal centimeters blue shift when transitioning from dimethyl sulfoxide to water [9]. This sensitivity arises from hydrogen bonding interactions between water molecules and the azide group, with the frequency shift being dependent on both the number and geometry of hydrogen bonds formed [10] [11].

Two-dimensional Infrared Spectroscopy

Two-dimensional Infrared spectroscopy represents an advanced analytical approach for characterizing the vibrational dynamics and local environment of azide-labeled carbohydrates, including 6-azido-6-deoxy-D-galactose [4] [12] [5]. This technique provides detailed information about vibrational coupling, spectral diffusion, and local structural dynamics that cannot be obtained from conventional linear infrared spectroscopy.

Table 3: Two-dimensional Infrared Spectroscopic Parameters

| Parameter | Value | Condition | Significance |

|---|---|---|---|

| Azide peak position | 2105 cm⁻¹ | 400 mM, H₂O | Environment-sensitive |

| Anharmonicity | ≤ 10 cm⁻¹ | Typical | Small vs. linewidth |

| Vibrational lifetime | 1.5-2.0 ps | Aqueous | Short observation window |

| Center line slope decay | 1.2-1.8 ps | C6-labeled | Structural dynamics |

| Spectral diffusion | Multi-exponential | Position-dependent | Local environment probe |

The azide peak position in 6-azido-6-deoxy-D-galactose appears at approximately 2105 reciprocal centimeters in aqueous solution under typical experimental conditions of 400 millimolar concentration with a 25 micrometer path length [4] [12] [5]. The peak exhibits relatively small anharmonicity, typically less than or equal to 10 reciprocal centimeters, which is characteristic of azide functional groups [5].

One of the key parameters obtained from two-dimensional Infrared spectroscopy is the vibrational lifetime of the azide asymmetric stretch mode. For 6-azido-6-deoxy-D-galactose in aqueous environment, this lifetime ranges from 1.5 to 2.0 picoseconds [5] [13]. This relatively short lifetime creates limitations for observing longer-timescale dynamics but is sufficient for investigating ultrafast processes such as hydrogen bond fluctuations and local structural rearrangements.

Mass Spectrometry Analysis

Mass spectrometry analysis of 6-azido-6-deoxy-D-galactose provides definitive molecular weight confirmation and fragmentation pattern information essential for structural characterization [15] [16]. The molecular formula C6H11N3O5 corresponds to a monoisotopic mass of 205.069870 atomic mass units, which serves as the basis for identifying various ionized forms of the molecule.

Table 4: Mass Spectrometric Data for 6-Azido-6-deoxy-D-galactose

| Ion Type | m/z | Relative Intensity | Fragmentation | Collision Energy (eV) |

|---|---|---|---|---|

| [M+H]⁺ | 206.08 | Medium | Loss of H₂O | 10-20 |

| [M+Na]⁺ | 228.06 | Base peak | Stable adduct | 10-20 |

| [M+K]⁺ | 244.03 | Low | Less common | 10-20 |

| [M-H]⁻ | 204.06 | Medium | Deprotonated | 10-20 |

| [M+NH₄]⁺ | 223.10 | Low | Ammonium adduct | 10-20 |

| [M-N₃]⁺ | 164.07 | Medium | Azide loss | 25-35 |

Under positive electrospray ionization conditions, the sodium adduct [M+Na]+ at mass-to-charge ratio 228.06 typically represents the base peak in positive mode spectra [15] [16], demonstrating the high affinity of carbohydrates for sodium ion coordination. A characteristic fragmentation pattern involves the loss of the azide group (molecular weight 42) to produce an ion at mass-to-charge ratio 164.07 [16]. This fragmentation typically requires higher collision energies and serves as definitive confirmation of the presence of the azide functional group.

X-ray Crystallography Studies

X-ray crystallography studies provide definitive three-dimensional structural information. Comprehensive structural analysis has been performed on the closely related 6-azido-6-deoxy-α-L-galactose monohydrate, which provides valuable insights into the expected structural characteristics of the D-enantiomer [17] [18] [19] [20].

Table 5: Crystallographic Data for Azido-galactose Derivatives

| Parameter | Value | Notes |

|---|---|---|

| Molecular formula | C₆H₁₁N₃O₅·H₂O | Monohydrate form |

| Crystal system | Orthorhombic | P2₁2₁2₁ space group |

| Unit cell | a=5.97, b=7.74, c=20.98 Å | Z = 4 |

| Resolution | 1.5 Å | High resolution |

| Conformation | Chair (α-pyranose) | Thermodynamically favored |

| Azide geometry | 171.9° (N-N-N) | Non-linear |

| Hydrogen bonds | 5 per molecule | Extensive network |

The six-membered pyranose ring adopts a chair conformation, which is the most thermodynamically stable configuration for galactopyranose derivatives [18] [20]. The azide group geometry exhibits a non-linear arrangement with a nitrogen-nitrogen-nitrogen bond angle of 171.91 degrees [18]. The crystal structure reveals an extensive hydrogen bonding network, with each molecule acting as both donor and acceptor for five hydrogen bonds [18].

Vibrational Properties of the Azide Reporter Group

The azide functional group in 6-azido-6-deoxy-D-galactose serves as an excellent vibrational reporter due to its unique spectroscopic properties and high sensitivity to local environmental changes [5] [9].

Table 6: Vibrational Properties of the Azide Reporter Group

| Property | Value | Comparison | Applications |

|---|---|---|---|

| Extinction coefficient | 920 L·mol⁻¹·cm⁻¹ | 9× higher than CN | Low concentration detection |

| Transition dipole strength | High | 10× higher than CN | Nonlinear IR spectroscopy |

| Environmental sensitivity | 9.7 cm⁻¹ shift | DMSO → H₂O | Local environment probe |

| Vibrational lifetime | 1.5-2.0 ps | Short window | Ultrafast dynamics |

| Hydrogen bonding effect | Blue shift in H₂O | vs. aprotic solvents | Hydration studies |

The extinction coefficient of the azide asymmetric stretch is exceptionally high at 920 liters per mole per centimeter, which is approximately nine times greater than typical nitrile probes [5]. Environmental sensitivity represents one of the most valuable characteristics, with frequency shifts of 9.7 reciprocal centimeters when transitioning from dimethyl sulfoxide to water [9]. The vibrational lifetime of 1.5 to 2.0 picoseconds provides a suitable observation window for ultrafast dynamic processes [13] [21].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant